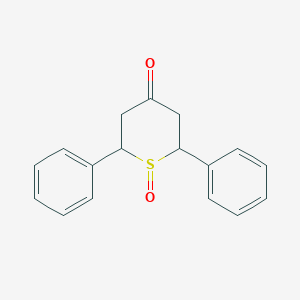
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide is a sulfur-containing heterocyclic compound It is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide typically involves the reaction of β-(tert-butylsulfanyl)-substituted aldehydes with alkynes in the presence of bis(norbornadiene)rhodium(I) tetrafluoroborate and bis(dicyclohexylphosphino)methane in 1,2-dichloroethane . Another common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Aplicaciones Científicas De Investigación
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of phosphodiesterase, it may prevent the breakdown of cyclic nucleotides, leading to increased levels of these signaling molecules. As an inhibitor of β-secretase BACE1, it may reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Thiacyclohexan-4-one
- 4-Thiacyclohexanone
- Penthianone
- Tetrahydro-1-thio-γ-pyrone
- Tetrahydro-1-thio-4-pyrone
- Tetrahydro-1,4-thiapyrone
- Tetrahydro-4-thiopyrone
- Tetrahydrothiopyran-4-one
- 2,3,5,6-Tetrahydro-4-thiopyranone
- 4-Oxotetrahydrothiopyran
- 4-Oxothiane
- Tetrahydrothia-4-pyranone
- Tetrahydro-4H-thiapyran-4-one
- 4H-tetrahydrothiopyran-4-one
- 4-Thianone
Uniqueness
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide is unique due to its specific substitution pattern and the presence of both phenyl groups and an oxide functionality.
Propiedades
Número CAS |
65309-86-6 |
|---|---|
Fórmula molecular |
C17H16O2S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-oxo-2,6-diphenylthian-4-one |
InChI |
InChI=1S/C17H16O2S/c18-15-11-16(13-7-3-1-4-8-13)20(19)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
Clave InChI |
WGLFLHTVXJVHRO-UHFFFAOYSA-N |
SMILES canónico |
C1C(S(=O)C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


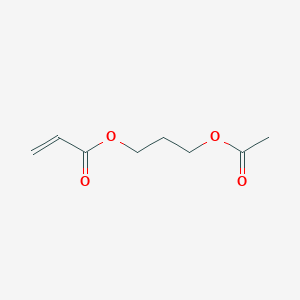



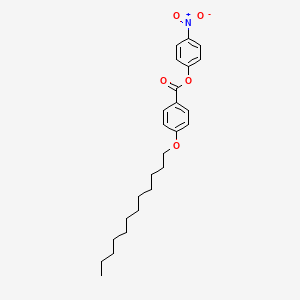
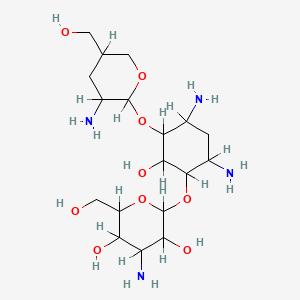
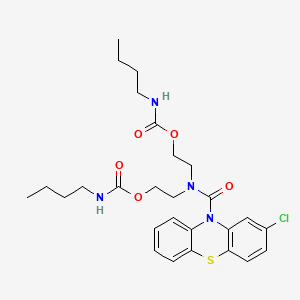

![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
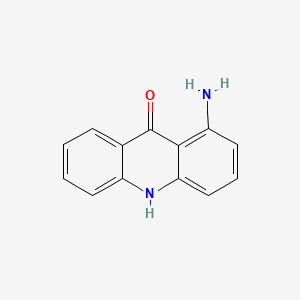


![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)

